N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (thiolane) ring and a 4-isopropylbenzyl group. The compound’s structure features:
- Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
- Tetrahydrothiophene-1,1-dioxide moiety: Enhances solubility and influences electronic properties via the sulfone group.
Properties
Molecular Formula |
C21H25NO3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO3S/c1-16(2)18-10-8-17(9-11-18)14-22(20-12-13-26(24,25)15-20)21(23)19-6-4-3-5-7-19/h3-11,16,20H,12-15H2,1-2H3 |
InChI Key |
WCBZRRPELDVFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrothiophene Sulfone Core
The tetrahydrothiophene ring is synthesized via cyclization of γ-thiobutyrolactone derivatives. For example, reaction of 3-mercaptotetrahydrofuran with ethylene oxide under basic conditions yields tetrahydrothiophene-3-ol, which is subsequently oxidized to the sulfone using hydrogen peroxide (30% v/v) in acetic acid at 60–70°C for 12 hours. Alternative oxidants like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieve similar results but require stricter temperature control.
Benzylation of the Sulfone Amine
The sulfonated tetrahydrothiophene amine undergoes alkylation with 4-(propan-2-yl)benzyl chloride. This step employs a two-phase system of potassium carbonate in aqueous dimethylformamide (DMF), heated to 80°C for 6–8 hours. The benzyl chloride is added dropwise to ensure controlled exothermicity, achieving yields of 72–78%. Competing side reactions, such as over-alkylation, are mitigated by maintaining a 1:1 molar ratio of amine to benzyl halide.
Amide Coupling with Benzoic Acid Derivatives
The final step involves coupling the benzylated amine with benzoyl chloride. Triethylamine (TEA) serves as a base to scavenge HCl, while catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction in tetrahydrofuran (THF) at reflux (66°C) for 4 hours. Alternatively, carbodiimide-based coupling reagents like EDC/HOBt in dichloromethane achieve comparable efficiency (85–90% yield) but necessitate post-reaction purification via silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics and yields. For sulfone oxidation, acetic acid enhances proton availability, stabilizing the transition state during peroxide-mediated oxidation. In contrast, benzylation proceeds optimally in polar aprotic solvents like DMF, which solubilize both the amine and benzyl chloride while minimizing hydrolysis. Elevated temperatures (80°C) accelerate benzylation but risk thermal decomposition, necessitating precise control.
Catalytic Systems
Lewis acids such as zinc chloride (5 mol%) improve electrophilic aromatic substitution during benzyl halide synthesis, reducing reaction times by 30%. For amide coupling, DMAP (10 mol%) outperforms traditional bases like pyridine due to its superior nucleophilic assistance, achieving near-quantitative conversion in controlled experiments.
Analytical Characterization and Validation
Spectroscopic Confirmation
Post-synthesis characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.62 (s, 2H, NCH₂), 3.21–3.15 (m, 2H, tetrahydrothiophene CH₂), 2.94–2.88 (m, 2H, tetrahydrothiophene CH₂), 1.31 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
-
HRMS (ESI): m/z calculated for C₂₂H₂₆N₂O₃S [M+H]⁺: 399.1689; found: 399.1685.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material. Residual solvents (e.g., DMF, THF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Methodologies
The table below contrasts two dominant synthetic strategies:
The patent method favors operational simplicity and scalability, whereas the literature approach offers milder conditions for oxidation.
Applications and Further Functionalization
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Post-synthetic modifications include:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxygen atoms from the dioxidotetrahydrothiophene ring.
Substitution: The benzyl and benzamide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Further oxidized thiophene derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted benzyl and benzamide derivatives.
Scientific Research Applications
G Protein-Gated Inwardly Rectifying Potassium Channel Activation
One of the most promising applications of this compound is its potential as a G protein-gated inwardly rectifying potassium channel activator . These channels play critical roles in various physiological processes, including:
- Cardiac function : Regulation of heart rate and rhythm.
- Neurotransmission : Modulation of neuronal excitability.
Research indicates that the compound's interaction with these channels could lead to significant therapeutic effects, particularly in cardiovascular and neurological disorders.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of related compounds within the same chemical class. For instance, derivatives exhibiting similar structural features have shown significant activity against various bacterial strains. A comparative analysis of synthesized derivatives revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
This table illustrates the effectiveness of certain derivatives against specific pathogens, emphasizing the importance of structural modifications on biological activity.
Anticancer Potential
The anticancer activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide has also been investigated. Compounds with similar structural motifs have been tested against human colorectal carcinoma cell lines (HCT116). The results indicate that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a promising avenue for further research in cancer therapy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Case Studies
Several case studies have highlighted the therapeutic implications of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluating various synthesized benzamides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration into their mechanism of action.
- Anticancer Activity : Research focusing on the antiproliferative effects against HCT116 cells demonstrated that certain derivatives not only inhibited cancer cell growth but also exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The benzyl and benzamide groups can also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Key Compounds:
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Combines sulfonamide and 1,3,4-oxadiazole moieties.
- Activity : Inhibits C. albicans thioredoxin reductase (Trr1), with MIC values comparable to fluconazole .
- Advantage Over Target Compound : Demonstrated antifungal efficacy in vitro.
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)
- Structure : Sulfonamide-linked benzamide with halogen substituents.
- Activity : PD-L1 inhibitor (53.3% inhibition at 10 μM) with low cytotoxicity .
- Comparison : The target compound lacks sulfonamide groups, which are critical for PD-L1 binding in this class.
Oxadiazole-Containing Benzamides (Antifungal and Radiopharmaceuticals)
Key Compounds:
[^18F]-NT160 ((R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-([^18F]-trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) Structure: Radiolabeled benzamide with oxadiazole and fluorinated groups. Activity: High-affinity class-IIa histone deacetylase (HDAC) inhibitor for in vivo PET imaging . Comparison: The target compound’s sulfone group may offer distinct electronic properties compared to oxadiazole-based radiopharmaceuticals.
Compound 19 ((R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide) Structure: Similar to [^18F]-NT160 but with a 4-fluorobenzyl group. Activity: HDAC inhibitor with 96% enantiomeric purity and 95% chemical purity .
Substituted Benzamides with Heterocyclic Moieties
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Structure: Benzamide fused with dihydrothiazole. Comparison: The target compound’s tetrahydrothiophene sulfone may confer greater metabolic stability than dihydrothiazole.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide Structure: Analog with a 3-methylthiophene methyl group.
Structural and Functional Insights
- Electronic Effects: The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs.
- Steric Considerations : The 4-isopropylbenzyl group may limit binding to shallow protein pockets, contrasting with smaller substituents in PD-L1 inhibitors (e.g., Compound 4) .
- Potential Applications: Based on analogs, the compound could be optimized for radiopharmaceutical use (e.g., [^18F]-NT160) or enzyme inhibition .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring with dioxo and tetrahydro substitutions, along with a benzamide moiety. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiophene rings exhibit a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been investigated for its potential as an anticancer agent and a tubulin polymerization inhibitor.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For example, derivatives of N-benzylbenzamide have shown significant antiproliferative effects with IC50 values ranging from 12 to 27 nM against several cancer types such as lung and liver cancers .
Case Study: Antitumor Activity
A study evaluated the activity of several derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays. The results indicated that the compounds exhibited higher activity in 2D assays compared to 3D formats, suggesting that the compound may have a promising profile for further development as an antitumor drug .
Antimicrobial Activity
The antimicrobial properties of related thiophene derivatives have also been explored. For instance, compounds derived from thiophene structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | 5 |
| Compound B | Escherichia coli | 18 | 10 |
| Compound C | Pseudomonas aeruginosa | 25 | 4 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular targets such as tubulin. The binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm spatial proximity of substituents .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion .
- Solid-state NMR : Analyze conformational dynamics in crystalline or amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
